molecular formula C11H5Cl4NS B289827 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide

5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide

Cat. No. B289827
M. Wt: 325 g/mol
InChI Key: UOTKIFDEAIDNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide, also known as CPITCl, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide is not fully understood, but it is believed to involve the formation of covalent bonds with thiol groups in proteins and other biomolecules. This can lead to the inhibition of enzyme activity and other biochemical processes.
Biochemical and Physiological Effects
5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have a variety of effects on the nervous system. 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, there are also limitations to its use. For example, it can be difficult to determine the specificity of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide for thiol groups in proteins, and it may have off-target effects on other biomolecules.

Future Directions

There are many potential future directions for research on 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide. One area of interest is the development of more specific and potent inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide-based fluorescent probes for the detection of thiols in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide and its potential applications in photodynamic therapy for cancer and other diseases.
Conclusion
In conclusion, 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide, or 5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide, is a valuable tool for scientific research with a wide range of potential applications. Its synthesis method is relatively simple, and it has been found to have a variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.

Synthesis Methods

5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide can be synthesized using a variety of methods, including the reaction of 5-chloropyridine-2-thiol with 2,4,5-trichlorophenyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

5-Chloropyridin-2-yl 2,4,5-trichlorophenyl sulfide has a wide range of potential scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems, as well as for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.

properties

Molecular Formula

C11H5Cl4NS

Molecular Weight

325 g/mol

IUPAC Name

5-chloro-2-(2,4,5-trichlorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H5Cl4NS/c12-6-1-2-11(16-5-6)17-10-4-8(14)7(13)3-9(10)15/h1-5H

InChI Key

UOTKIFDEAIDNNR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)SC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC(=NC=C1Cl)SC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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